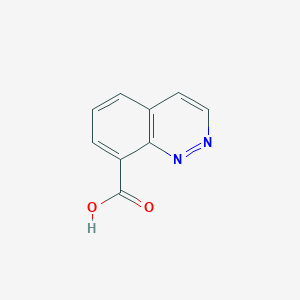
Cinnoline-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnoline-8-carboxylic acid is an aromatic heterocyclic compound with the molecular formula C₉H₆N₂O₂. It belongs to the cinnoline family, which is known for its diverse pharmacological activities. This compound is characterized by a cinnoline ring fused with a carboxylic acid group at the 8th position, making it a valuable entity in medicinal chemistry and synthetic organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cinnoline-8-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of an alkyne with an amino group and a carboxylic acid group. For instance, the cyclization of o-C₆H₄(NH₂)C≡CCO₂H in water yields 4-hydroxycinnoline-3-carboxylic acid, which can be further decarboxylated and reduced to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Cinnoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cinnoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) in acidic, alkaline, or neutral medium.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Cinnoline-8-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cinnoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial enzymes, disrupt cell wall synthesis, and interfere with DNA replication, leading to its antibacterial and antifungal effects . Additionally, its antitumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .
Comparaison Avec Des Composés Similaires
Cinnoline-8-carboxylic acid is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Quinoxaline: Another heterocyclic compound with a similar ring structure but different functional groups.
Phthalazine: A compound with a fused benzene and pyridazine ring, differing in nitrogen atom positions.
Quinazoline: A compound with a benzene ring fused to a pyrimidine ring, exhibiting different pharmacological properties.
These compounds share some structural similarities but differ in their chemical reactivity, biological activities, and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C9H6N2O2 |
|---|---|
Poids moléculaire |
174.16 g/mol |
Nom IUPAC |
cinnoline-8-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-5-10-11-8(6)7/h1-5H,(H,12,13) |
Clé InChI |
BMNLBBNBOLIBOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)O)N=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


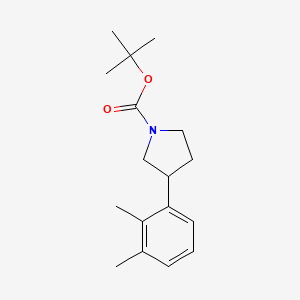
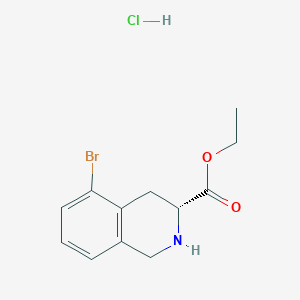
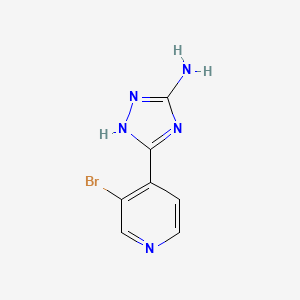
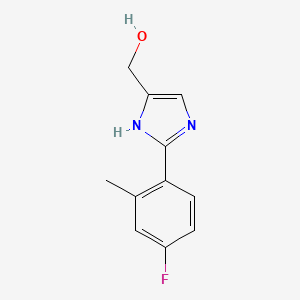
![6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678225.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)
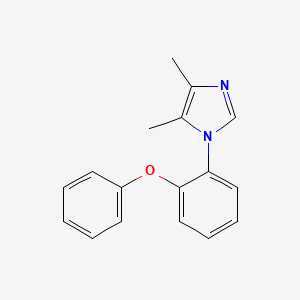
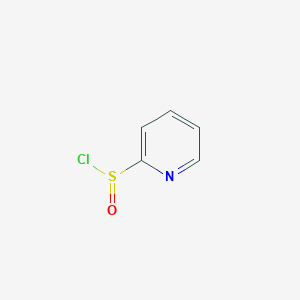
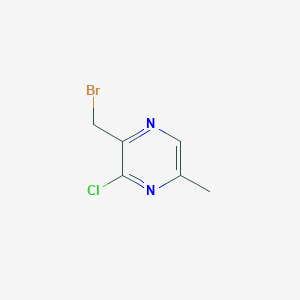
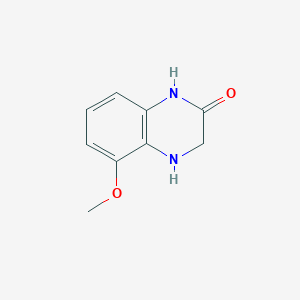
![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)
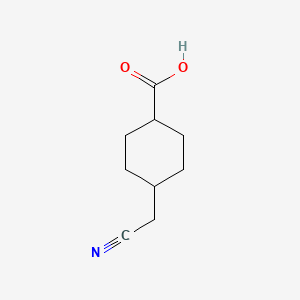
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13678257.png)
